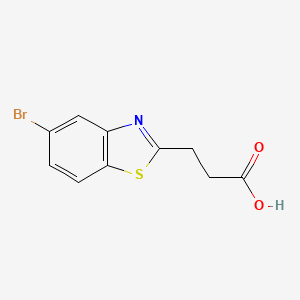

3-(5-Bromo-1,3-benzothiazol-2-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromo-1,3-benzothiazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c11-6-1-2-8-7(5-6)12-9(15-8)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEOVZOLABRGLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Direct Bromination of the Benzothiazole Ring:direct Electrophilic Bromination of the Pre Formed 3 1,3 Benzothiazol 2 Yl Propanoic Acid is Another Potential Route. the Regioselectivity of This Reaction is Governed by the Directing Effects of the Substituents on the Benzene Ring Portion of the Benzothiazole System. the Thiazole Moiety is Generally Considered to Be an Electron Withdrawing Group, Which Deactivates the Benzene Ring Towards Electrophilic Substitution and Directs Incoming Electrophiles to the Meta Position Relative to the Fusion Point I.e., the 5 and 7 Positions .unizin.orgorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comthe 2 Propanoic Acid Group is Also an Electron Withdrawing Group, Which Would Further Deactivate the Ring. Therefore, Electrophilic Substitution is Expected to Occur at the 5 or 7 Position. the Precise Outcome Can Be Influenced by Steric Factors and the Specific Brominating Agent Used.

Optimization of Synthetic Reaction Conditions and Yields for 3-(5-Bromo-1,3-benzothiazol-2-yl)propanoic acid

For the initial condensation reaction to form the benzothiazole (B30560) core, key parameters to consider for optimization include the choice of catalyst, solvent, reaction temperature, and reaction time. As indicated in the literature, microwave-assisted synthesis can significantly improve yields and reduce reaction times. researchgate.nettku.edu.tw

When employing the direct bromination strategy, the optimization of the brominating agent, its stoichiometry, the solvent, and the reaction temperature is critical to achieve high regioselectivity for the 5-position and to minimize the formation of polybrominated byproducts.

A systematic approach to optimization would involve screening various conditions for each step and analyzing the results using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the yield and purity of the product.

Below are interactive data tables summarizing general findings from the literature on the synthesis of substituted benzothiazoles, which can inform the optimization process for the target molecule.

Table 1: Comparison of Catalysts for Benzothiazole Synthesis via Condensation of 2-Aminothiophenol with Carboxylic Acids

| Catalyst | Reaction Conditions | Yield Range (%) | Reference |

| L-proline | Microwave, Solvent-free | Moderate to Good | tku.edu.tw |

| Polyphosphoric Acid | Conventional Heating | Variable | mdpi.com |

| None (Microwave) | Microwave, Solvent-free | Good to Excellent | researchgate.net |

This table is a generalized representation based on literature and specific yields will vary depending on the substrates.

Table 2: General Yields for Bromination of Aromatic Compounds

| Brominating Agent | Substrate Type | General Yields | Reference |

| Br₂/Lewis Acid | Activated/Deactivated Aromatics | Variable, depends on substrate | unizin.orgorganicchemistrytutor.com |

| N-Bromosuccinimide | Activated Aromatics | Good to Excellent | mdpi.com |

This table provides a general overview, and specific yields and regioselectivity are highly dependent on the specific benzothiazole derivative and reaction conditions.

Structure Activity Relationship Sar Studies of 3 5 Bromo 1,3 Benzothiazol 2 Yl Propanoic Acid Derivatives

Impact of Substitutions on the Benzothiazole (B30560) Nucleus (e.g., Bromine vs. Other Halogens or Groups)

The nature and position of substituents on the benzothiazole core play a pivotal role in modulating the biological activity of this class of compounds. The presence of a halogen atom, particularly bromine at the 5-position, has been shown to be a significant determinant of activity.

In the realm of antifungal agents, SAR studies have indicated that bromo-substituted compounds exhibit superior activity against certain fungal strains. For instance, derivatives featuring a bromine atom on the benzothiazole nucleus have demonstrated the best antifungal activity against Aspergillus niger when compared to other analogs. nih.gov Conversely, the replacement of bromine with chlorine at the same position led to an increase in activity against the bacterium Pseudomonas aeruginosa. nih.gov This highlights that the choice of halogen can fine-tune the antimicrobial spectrum of these derivatives.

Furthermore, in the context of anticancer activity, fluorinated 2-aryl benzothiazole derivatives have shown promise. Specifically, compounds with a fluorine atom on the benzothiazole ring and hydroxyl groups on the 2-phenyl substituent displayed potent activity against human breast adenocarcinoma (MCF-7) cell lines. nih.gov This suggests that the electronegativity and size of the halogen atom can influence the interaction with biological targets.

The following table summarizes the impact of different substitutions on the benzothiazole nucleus on the antimicrobial activity of related compounds.

| Compound Series | Substitution on Benzothiazole Nucleus | Biological Activity | Notable Findings |

| Thiazole (B1198619) Derivatives | Bromine | Antifungal (A. niger) | Bromo-substituted compounds showed the best activity within the tested series. nih.gov |

| Thiazole Derivatives | Chlorine | Antibacterial (P. aeruginosa) | Chloro-substitution enhanced activity against this specific bacterial strain. nih.gov |

| 2-Aryl Benzothiazoles | Fluorine | Anticancer (MCF-7 cells) | Fluorinated derivatives with hydroxyl groups on the phenyl ring were highly active. nih.gov |

Role of the Propanoic Acid Side Chain and its Modifications on Biological Activity

Modifications to the propanoic acid moiety can lead to substantial changes in biological efficacy. A notable example is seen in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, where the introduction of an oxime (-C=NOH) functionality in the side chain dramatically enhanced antiproliferative activity against A549 lung cancer cells. nih.govnih.gov This suggests that the oxime group may act as a crucial pharmacophoric element, potentially through its electron-withdrawing properties or by engaging in hydrogen bonding with target enzymes. nih.gov

The table below illustrates the impact of modifying the propanoic acid side chain on the antiproliferative activity of a closely related series of compounds.

| Compound | Modification to the Propanoic Acid Side Chain | Cell Line | IC50 (µM) |

| Derivative 21 | Presence of an oxime moiety | A549 | 5.42 nih.gov |

| Derivative 22 | Presence of an oxime moiety | A549 | 2.47 nih.gov |

| Cisplatin (Reference) | Not Applicable | A549 | 11.71 nih.gov |

These findings underscore the importance of the propanoic acid side chain as a target for chemical modification to optimize the biological activity of 3-(1,3-benzothiazol-2-yl)propanoic acid derivatives.

Identification of Key Pharmacophoric Elements for Specific Bioactivities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 3-(5-Bromo-1,3-benzothiazol-2-yl)propanoic acid and its derivatives, several key pharmacophoric elements have been identified that are crucial for their various biological activities.

The benzothiazole nucleus itself is a fundamental pharmacophoric scaffold, providing a rigid framework for the attachment of various functional groups. researchgate.netnih.gov Its aromatic nature and the presence of heteroatoms (nitrogen and sulfur) allow for various types of interactions with biological macromolecules.

For anticancer activity, specific pharmacophoric features have been elucidated through quantitative structure-activity relationship (GQSAR) studies. These studies suggest that the presence of hydrophobic groups at certain positions of the benzothiazole scaffold can potentiate anticancer activity. researchgate.net Furthermore, modifications to an amino group at another position are also deemed necessary for improving biological activity. researchgate.net In the context of antifungal activity, the azole moiety is a well-established pharmacophore that targets the fungal enzyme lanosterol (B1674476) 14α-demethylase. researchgate.net Therefore, the benzothiazole core can be considered a key component of a larger pharmacophoric model for antifungal drug design.

Key pharmacophoric elements for different biological activities can be summarized as follows:

Anticancer Activity:

The rigid benzothiazole scaffold.

Appropriately positioned hydrophobic groups. researchgate.net

Potential for hydrogen bonding.

Antifungal Activity:

The benzothiazole nucleus as part of a larger azole pharmacophore. researchgate.net

Specific halogen substitutions (e.g., bromine) that enhance activity against certain fungal species. nih.gov

Correlating Structural Features with Observed Biological Potency and Selectivity

The ultimate goal of SAR studies is to establish clear correlations between the structural attributes of a molecule and its biological potency and selectivity. For this compound derivatives, several such correlations have been observed.

The nature of the substituent on the benzothiazole ring directly correlates with both the potency and the spectrum of antimicrobial activity. As previously noted, a bromo-substituent is favorable for activity against A. niger, while a chloro-substituent is preferred for activity against P. aeruginosa. nih.gov This demonstrates how subtle changes in the electronic and steric properties of the substituent can alter the selectivity of the compound.

In the context of anticancer activity, a clear correlation between the presence of specific functional groups and cytotoxic potency has been established. For instance, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of an oxime moiety resulted in a significant increase in potency, as reflected by lower IC50 values against the A549 cancer cell line. nih.gov

The following table presents a correlation of structural features with the biological potency of various benzothiazole derivatives.

| Structural Feature | Biological Activity | Potency (Example) | Reference Compound/Condition |

| Bromo-substitution on benzothiazole | Antifungal (A. niger) | Highest activity in series | Other substituted analogs nih.gov |

| Chloro-substitution on benzothiazole | Antibacterial (P. aeruginosa) | Increased activity | Bromo-substituted analogs nih.gov |

| Oxime moiety on side chain | Anticancer (A549 cells) | IC50 = 2.47 µM | Cisplatin (IC50 = 11.71 µM) nih.gov |

These correlations provide a rational basis for the design of new, more effective derivatives of this compound with tailored biological activities.

Computational Chemistry and Molecular Modeling Approaches for 3 5 Bromo 1,3 Benzothiazol 2 Yl Propanoic Acid

Ligand-Based Drug Design Methodologies

Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is not available. These approaches rely on the knowledge of a set of molecules known to be active against the target of interest. By analyzing the common structural and electronic features of these active compounds, a model, or pharmacophore, can be constructed to guide the design of new, potentially more potent molecules.

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that are critical for a ligand to bind to its target and elicit a biological response.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. This allows for the rapid identification of novel chemical scaffolds that possess the necessary features for biological activity, which can then be synthesized and tested experimentally.

For benzothiazole (B30560) derivatives, pharmacophore models have been successfully developed to identify key structural requirements for activity against various targets. For instance, a study on benzothiazole derivatives as p56lck inhibitors identified a six-point pharmacophore hypothesis (AADHRR) as the most statistically significant model. This model comprised two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings, providing a clear template for designing new inhibitors. researchgate.net Similarly, pharmacophore modeling has been applied in the search for new Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors. nih.gov This approach could be applied to 3-(5-bromo-1,3-benzothiazol-2-yl)propanoic acid by using it within a set of structurally similar active compounds to generate a pharmacophore model, which could then guide virtual screening efforts to discover new molecules with similar biological activity. researchgate.net

Structure-Based Drug Design Methodologies

When the 3D structure of a biological target, such as a protein or enzyme, is known, structure-based drug design (SBDD) methodologies can be employed. These powerful techniques use the receptor's structural information to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. It is used to forecast the binding affinity and interaction patterns between the ligand and the active site of the protein. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding pocket and scoring them based on their energetic favorability.

The benzothiazole scaffold has been the subject of numerous molecular docking studies to elucidate its binding mechanism to a wide range of biological targets. These studies have been instrumental in understanding the structure-activity relationships of benzothiazole derivatives and in designing more potent analogues. For example, docking studies have shown that benzothiazole derivatives can effectively bind to the ATP binding site of protein kinases, such as p56lck, by forming key hydrogen bonds with hinge region residues. biointerfaceresearch.com Other studies have investigated their interactions with microbial enzymes like dihydroorotase and dihydropteroate (B1496061) synthase (DHPS), revealing crucial hydrogen bond and hydrophobic interactions. mdpi.comnih.govnih.gov This methodology is directly applicable to this compound to predict its binding modes and affinities against various validated therapeutic targets.

Table 1: Molecular Docking Studies of Benzothiazole Analogues with Various Biological Targets

| Biological Target | Docking Software | Key Findings/Interactions | Reference |

|---|---|---|---|

| p56lck (Protein Kinase) | GLIDE (Schrödinger) | Binding to the ATP binding site, interactions with hinge region. | biointerfaceresearch.com |

| GABA-Aminotransferase | Molegro Virtual Docker | Identified derivatives with high docking scores and multiple hydrogen bonds. | wjarr.com |

| E. coli Dihydroorotase | Not Specified | Hydrogen bonds with LEU222 or ASN44; hydrophobic interactions. | nih.gov |

| DHPS Enzyme | MOE | Arene-H interactions with Lys220 within the PABA pocket. | nih.gov |

| FOXM1-DNA Binding Domain | Not Specified | Interactions with key amino acids Asn283, His287, and Arg286. | nih.gov |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of the docked pose, analyze the flexibility of the protein and ligand, and calculate binding free energies.

MD simulations have been employed to validate the docking results of benzothiazole derivatives and to gain a deeper understanding of their interaction dynamics. For instance, simulations of benzothiazole inhibitors bound to the PI3Kα kinase showed the stability of the ligand within the binding pocket and highlighted key structural factors responsible for activity. nih.gov Similarly, MD simulations of a benzimidazole (B57391) derivative (structurally related to benzothiazoles) with the SARS-CoV-2 main protease (Mᵖʳᵒ) were run for 100 nanoseconds to confirm the stability of the protein-ligand complex. nih.gov For this compound, MD simulations could be performed after docking it into a relevant target to confirm the stability of its binding mode and to observe how the ligand and protein adapt to each other over time.

Table 2: Molecular Dynamics (MD) Simulation Studies of Benzothiazole Analogues

| Biological Target | Simulation Duration | Key Findings | Reference |

|---|---|---|---|

| PI3Kα | Not Specified | Confirmed probable binding modes and revealed key structural factors for activity. | nih.gov |

| p56lck | Not Specified | Confirmed stable conformation of the ligand-protein complex. | biointerfaceresearch.com |

| Acetylcholinesterase | Not Specified | Demonstrated structural stability and interactions with critical amino acid residues. | acs.org |

| FOXM1 | Not Specified | Analyzed binding patterns and affinities for the FOXM1-DNA binding domain. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying physicochemical properties or structural features (descriptors) that correlate with activity, a QSAR model can be built to predict the activity of new, untested compounds.

QSAR studies have been widely applied to series of benzothiazole analogues to guide the optimization of lead compounds. These models have successfully identified key molecular descriptors that govern the antimicrobial, anticancer, and anthelmintic activities of these compounds. researchgate.netallsubjectjournal.com For example, a QSAR model developed for benzothiazole derivatives as PI3Kα inhibitors showed high predictive ability, with a cross-validated coefficient (r²) of 0.621 and a predicted correlation coefficient (r²_pred) of 0.83. nih.govtcmsp-e.com Such models can elucidate which substitutions on the benzothiazole ring are favorable or unfavorable for a specific biological activity, thereby guiding the synthesis of more potent analogues of this compound.

Table 3: QSAR Model Statistics for Benzothiazole Analogues

| Biological Activity | Model Type | r² | q² (or r²_cv) | Reference |

|---|---|---|---|---|

| PI3Kα Inhibition | CoMSIA | Not Reported | 0.621 | nih.gov |

| Anthelmintic | MLR | 0.8004 | 0.6597 | allsubjectjournal.com |

| Antiproliferative (HuT78) | MLR | 0.79 | 0.73 | nih.gov |

| Antibacterial | MLR | Validated model developed to predict -log(MIC) | researchgate.net |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic profile of a compound, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are used to estimate these properties from a compound's chemical structure, helping to identify candidates with favorable drug-like properties and filter out those likely to fail later in development due to poor pharmacokinetics.

For benzothiazole derivatives, in silico ADME predictions are routinely performed. These studies often evaluate parameters such as oral absorption, bioavailability, blood-brain barrier (BBB) penetration, and compliance with established drug-likeness rules like Lipinski's Rule of Five. For example, a study of 2-hydroxy benzothiazole-based derivatives found that most of the compounds showed more than 70% absorption and complied with Lipinski's and Veber's rules, indicating good potential for oral bioavailability. nih.govresearchgate.net Another study on benzothiazole-thiazole hybrids used the QikProp tool to calculate a range of descriptors including human oral absorption percentage. biointerfaceresearch.com Applying these predictive models to this compound can provide early-stage insights into its potential as an orally administered drug, focusing on its likely absorption and distribution characteristics.

Table 4: In Silico Prediction of ADME/Drug-Likeness Properties for Benzothiazole Analogues

| Compound Series | Prediction Tool | Key Predicted Properties | Reference |

|---|---|---|---|

| 2-hydroxy benzothiazole-1,3,4-oxadiazoles | Not Specified | >70% absorption for most compounds; compliance with Lipinski's and Veber's rules. | nih.gov |

| Benzothiazole-thiazole hybrids | QikProp (Schrödinger) | Calculated % human oral absorption, QPlogPo/w, QPlogS, QPPCaco. | biointerfaceresearch.com |

| Benzothiazole fused with 1,3,4-oxadiazoles | SwissADME, ProTox II | LogP < 5 for most analogs, indicating good membrane permeability. | researchgate.net |

| Benzothiazole-hydroxamic acid hybrids | SwissADME | Low GI absorption predicted; bioavailability score of 0.55. | rdd.edu.iq |

Future Research Trajectories and Advanced Methodologies for 3 5 Bromo 1,3 Benzothiazol 2 Yl Propanoic Acid

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The synthesis of benzothiazole (B30560) derivatives, including 3-(5-Bromo-1,3-benzothiazol-2-yl)propanoic acid, has traditionally involved multi-step processes. A typical route may involve the initial formation of the benzothiazole scaffold from aniline (B41778) derivatives, followed by bromination and the introduction of the propanoic acid side chain. Future research is focused on developing more sustainable and efficient synthetic methodologies that align with the principles of green chemistry.

Key areas for advancement include:

One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form the final product, which significantly reduces solvent waste, energy consumption, and purification steps. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.net

Green Catalysts: The development and use of environmentally benign and reusable catalysts, such as magnesium oxide, can replace harsher reagents, making the synthesis process more economical and sustainable. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and pressure, leading to improved safety, scalability, and consistency in product quality.

Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Potential Impact on Synthesis |

|---|---|---|

| Conventional Synthesis | Established and well-documented procedures. | Often involves multiple steps, higher waste, and energy consumption. |

| One-Pot Reactions | Increased efficiency, reduced waste, and cost savings. researchgate.net | Streamlines the synthesis of complex benzothiazole derivatives. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, and enhanced purity. researchgate.net | Accelerates the discovery and production of new compounds. |

| Green Catalysis | Environmentally friendly, reusable, and often milder reaction conditions. researchgate.net | Reduces the environmental footprint of the chemical synthesis. |

Exploration of Prodrug Strategies for this compound

The propanoic acid moiety of this compound presents an ideal anchor for the development of prodrugs. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This strategy is often employed to overcome limitations such as poor solubility, low permeability across biological membranes, or rapid metabolism.

For this specific compound, the carboxylic acid group can be chemically modified to create ester or amide prodrugs. These modifications can mask the polar carboxylic acid group, potentially enhancing the compound's ability to cross cell membranes. Once inside the cell, cellular enzymes like esterases can cleave the modifying group, releasing the active parent compound. This approach could be crucial for optimizing its potential therapeutic efficacy by ensuring it reaches its biological target in sufficient concentrations.

Advanced In Vitro and In Vivo (Animal) Models for Deeper Mechanistic Insights

To gain a deeper understanding of the biological activities of this compound, future research will need to move beyond traditional two-dimensional (2D) cell cultures and standard animal models.

Advanced In Vitro Models:

3D Cell Cultures (Spheroids and Organoids): These models more accurately mimic the complex cellular interactions and microenvironment of tissues in vivo compared to 2D cultures. nih.govresearchgate.net They are valuable for assessing the compound's effects on cell behavior in a more physiologically relevant context. nih.gov

Organ-on-a-Chip (OOC) Technology: OOCs are microfluidic devices that simulate the functions of human organs. nih.gov These platforms can model complex organ-level physiology and provide insights into the compound's efficacy and potential toxicity in a human-relevant system, helping to bridge the gap between in vitro and in vivo studies. nih.govnih.gov

Advanced In Vivo Models:

Specialized Disease Models: Rather than generic models, animals that are genetically engineered or chemically induced to replicate specific human diseases (e.g., non-obese diabetic rats for diabetes research) can provide more precise information about the compound's therapeutic potential and mechanism of action. longdom.org

Transgenic Models: The use of animals with specific genes added, removed, or modified can help to identify the precise molecular targets and pathways through which the compound exerts its effects.

Integration with Systems Biology and Omics Technologies for Comprehensive Biological Profiling

Systems biology offers a holistic approach to understanding the complex interactions within a biological system, moving away from the traditional reductionist focus on single molecules. nih.govnih.gov By integrating "omics" technologies, researchers can build a comprehensive profile of the cellular response to this compound.

Genomics: Studies how the compound affects the complete set of an organism's genes, including gene expression and regulation.

Transcriptomics: Analyzes the complete set of RNA transcripts to understand which genes are turned on or off in response to the compound.

Proteomics: Investigates the entire set of proteins produced by a cell or organism, identifying which proteins the compound interacts with directly or indirectly. nih.govmdpi.com

Metabolomics: Studies the complete set of small-molecule metabolites to understand how the compound alters cellular metabolism. nih.govmdpi.com

Omics Technologies for Compound Profiling

| Omics Field | Area of Study | Potential Insights |

|---|---|---|

| Genomics | DNA and gene expression. nih.gov | Identifies genetic factors influencing compound response. |

| Transcriptomics | RNA transcripts. nih.gov | Reveals changes in gene activity. |

| Proteomics | Proteins and their interactions. nih.gov | Uncovers drug targets and affected pathways. |

| Metabolomics | Metabolites and metabolic pathways. nih.gov | Shows impact on cellular metabolism and function. |

Potential for Material Science and Industrial Applications (Non-Biological)

Beyond its biological potential, the unique chemical structure of this compound makes it a candidate for applications in material science and industry. The benzothiazole core is a robust heterocyclic system known for its use in various industrial applications, such as vulcanization accelerators in rubber production.

The presence of a bromine atom and a carboxylic acid group provides functional handles for polymerization and incorporation into larger molecular structures. Potential non-biological applications to be explored include:

Polymer Science: Use as a monomer or additive to create polymers with enhanced thermal stability, flame retardancy (due to the bromine content), or specific optical properties.

Catalysis: As a building block for synthesizing more complex ligands used in chemical catalysis.

Coatings and Dyes: The aromatic benzothiazole structure suggests potential use in developing specialized dyes, pigments, or functional coatings. Perfluorinated propanoic acid derivatives, for instance, are used in surfactants and waterproof coatings.

Q & A

Q. What are the optimized synthetic routes for 3-(5-Bromo-1,3-benzothiazol-2-yl)propanoic acid, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of brominated benzothiazole precursors with β-keto acids or esters. Key steps include:

- Reflux conditions : Use of acetic acid or ethanol as solvents under reflux (110–120°C) for 6–12 hours .

- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., Na₂CO₃) catalysts to promote cyclization .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of benzothiazole to β-keto acid) and reaction time (monitored via TLC) improves yields to ~70–85% .

Q. How is structural characterization performed for this compound, and what spectral markers are critical?

- Methodological Answer :

- 1H/13C NMR : Key signals include the benzothiazole aromatic protons (δ 7.2–8.1 ppm, multiplet) and the propanoic acid CH₂ group (δ 2.5–3.0 ppm, triplet) .

- IR Spectroscopy : Carboxylic acid O-H stretch (2500–3300 cm⁻¹), C=O stretch (1700–1720 cm⁻¹), and benzothiazole C=N/C-S (1550–1600 cm⁻¹) .

- Elemental Analysis : Confirms C, H, N, S, and Br content within ±0.4% of theoretical values .

Q. What preliminary bioactivity assays are suitable for screening this compound?

- Methodological Answer :

- Antimicrobial Testing : Use agar diffusion assays (e.g., against S. aureus or E. coli) at concentrations of 50–200 µg/mL, with ampicillin as a positive control .

- Enzyme Inhibition : Evaluate inhibition of COX-2 or α-glucosidase using spectrophotometric assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values compared to cisplatin .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to calculate electrophilic Fukui indices, identifying C-5 bromine as the primary reactive site .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict reaction pathways for Suzuki-Miyaura coupling or SNAr reactions .

Q. What strategies resolve contradictions in reported bioactivity data for benzothiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimicrobial or anticancer assays) using standardized protocols (e.g., CLSI guidelines) to account for variability in bacterial strains or cell lines .

- SAR Studies : Systematically modify substituents (e.g., replacing Br with Cl or CF₃) to isolate electronic vs. steric effects on activity .

Q. How can crystallography elucidate intermolecular interactions in derivatives of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMF/water). Analyze packing motifs (e.g., hydrogen bonds between carboxylic acid groups or π-π stacking of benzothiazole rings) .

- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify interaction contributions (e.g., H-bonding ~30%, van der Waals ~45%) .

Q. What derivatization approaches enhance the compound's solubility for pharmacokinetic studies?

- Methodological Answer :

- Esterification : Convert the carboxylic acid to methyl/ethyl esters using SOCl₂/MeOH or DCC/DMAP .

- PEGylation : Attach polyethylene glycol (PEG) chains via carbodiimide coupling (EDC/NHS) to improve aqueous solubility .

- Salt Formation : React with NaOH or lysine to form sodium or lysinate salts, respectively .

Data Contradiction Analysis

Q. Why do antimicrobial results vary between similar benzothiazole derivatives?

- Methodological Answer :

- Structural Variability : Minor substituent changes (e.g., Br vs. NO₂ at C-5) alter lipophilicity and membrane permeability .

- Assay Conditions : Differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or incubation time (18 vs. 24 hours) affect MIC values .

Tables of Key Findings

| Property | Value/Observation | Reference |

|---|---|---|

| Synthetic Yield | 70–85% (optimized conditions) | |

| Antimicrobial Activity | MIC = 32 µg/mL (S. aureus) | |

| Cytotoxicity (HeLa) | IC₅₀ = 18 µM | |

| Crystallographic Data | Space group P2₁/c, Z = 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.